4-(1-methyl-1H-imidazol-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-imidazol-2-yl)butan-1-amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine typically involves the reaction of 1-methylimidazole with a suitable butylamine derivative. One common method is the alkylation of 1-methylimidazole with 4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the butylamine chain.
Substitution: Various substituted imidazole derivatives depending on the alkyl halide used.
Scientific Research Applications
4-(1-methyl-1H-imidazol-2-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
4-(1H-imidazol-1-yl)butan-1-amine: Lacks the methyl group on the imidazole ring.
2-methylimidazole: Another methyl-substituted imidazole with different substitution patterns.
Uniqueness
4-(1-methyl-1H-imidazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the butylamine chain and the methyl group on the imidazole ring can affect its solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
FBFXYZUNGIKEOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.